4-Cyclohexylcyclohexanol
Overview
Description
4-Cyclohexylcyclohexanol is an organic compound with the molecular formula C12H22O. It is a colorless liquid with a special aroma and appears as a solid wax-like substance at room temperature. This compound is known for its unique structure, consisting of two cyclohexane rings connected by a single hydroxyl group. It is used in various industrial applications, including as a softener in plastics and rubber industries, and as a lubricant .
Scientific Research Applications
4-Cyclohexylcyclohexanol has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As a unique chemical, it may have the potential to influence various biochemical pathways, but these effects are yet to be elucidated .
Biochemical Analysis
Biochemical Properties
4-Cyclohexylcyclohexanol plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a strong interaction with substituents on the aromatic ring, which can influence binding constants and molecular geometry
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a catalyst in reactions involving binding constants and molecular geometry, thereby impacting cellular processes at a fundamental level . These effects are essential for understanding how the compound can be used in cellular and molecular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to interact with various biomolecules makes it a versatile tool in biochemical research. For instance, its interaction with substituents on the aromatic ring can influence molecular geometry and binding constants, which are critical for understanding its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerUnderstanding these temporal effects is crucial for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the threshold effects and optimal dosages for various applications. This information is vital for ensuring the compound’s safe and effective use in research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these processes is vital for determining the compound’s bioavailability and efficacy in various applications .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level .
Preparation Methods
4-Cyclohexylcyclohexanol can be synthesized through several methods:
Aldol Condensation Reaction: This method involves the reaction of cyclohexanone with formaldehyde under alkaline conditions to produce this compound.
Industrial Production: Industrially, the compound can be produced through similar aldol condensation reactions, but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-Cyclohexylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form cyclohexylcyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: Major products formed from these reactions include cyclohexylcyclohexanone, cyclohexylcyclohexane, and various substituted derivatives.
Comparison with Similar Compounds
4-Cyclohexylcyclohexanol can be compared with other similar compounds, such as:
Cyclohexanol: A simpler compound with a single cyclohexane ring and a hydroxyl group.
Cyclohexanehexone: An organic compound with the formula C6O6, known for its unique structure and properties.
Properties
IUPAC Name |
4-cyclohexylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKMHDZOVNDWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040722 | |
Record name | 4-Cyclohexylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-14-9, 7335-11-7, 7335-42-4 | |
Record name | [Bicyclohexyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2433-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclohexylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclohexylcyclohexanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclohexylcyclohexanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclohexylcyclohexanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cyclohexylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclohexylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CYCLOHEXYLCYCLOHEXANOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J8AJ0CGGU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-CYCLOHEXYLCYCLOHEXANOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895YPF8KUA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characteristics of 4-cyclohexylcyclohexanol based on the research?
A1: The provided research papers offer some insights into the structure of this compound. One study focuses on the "Optical crystallographic properties of the 4-phenyl- and 4-cyclohexylcyclohexanols" []. While the full text isn't available, the title suggests that the crystal structure of this compound has been investigated. Additionally, another paper examines the "Determination of the Configuration of 4-Cyclohexylcyclohexanols" []. This suggests that the research delves into the stereochemistry of this compound, likely exploring the different possible cis and trans isomers.
Q2: The first paper mentions epimerization of this compound. Can you explain what this means and why it's relevant?
A2: Epimerization refers to the conversion between two epimers, which are diastereomers that differ in configuration at only one stereogenic center. In the case of this compound, epimerization likely involves the interconversion between the cis and trans isomers at the carbon bearing the hydroxyl group []. This process is relevant because the different isomers of a molecule can have distinct physical and chemical properties, potentially impacting their biological activity or other applications. The study explores how this epimerization is influenced by catalytic methods and relates it to the conformational equilibrium of the molecule.
Q3: Are there any insights from these studies regarding the stability of this compound?
A3: While the papers don't directly investigate stability in the context of degradation, the study on epimerization [] provides some indirect information. The fact that this compound undergoes epimerization under certain conditions suggests that it might be susceptible to isomerization reactions. This information could be relevant when considering its stability under various conditions, such as exposure to heat, light, or different chemical environments.
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